molecular formula C13H15NO3 B1272899 1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63675-17-2

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1272899
CAS RN: 63675-17-2
M. Wt: 233.26 g/mol
InChI Key: GFEHBRAXQVGPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid with different substituents have been synthesized and evaluated for their antioxidant activity . Another study reports the synthesis of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, which was confirmed by NMR spectroscopy and DFT calculations . Additionally, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives has been studied using various spectroscopic methods and theoretical calculations. For example, the structure of a 5-oxopyrrolidine-3-carboxamide derivative was determined using X-ray diffraction . Ab initio and DFT calculations were performed to determine the molecular structure and properties of a 5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester . Single crystal X-ray structural analysis was used to analyze two polymorphs of a related pyrrolidine carboxylate, revealing details about hydrogen bonding and molecular geometry .

Chemical Reactions Analysis

The papers provide insights into the reactivity of pyrrolidine derivatives. The synthesis of these compounds often involves cyclization reactions, reductive processes, and coupling reactions. For instance, the reductive cyclization of ethyl 2-nitro-5-oxo-3,5-diarylpentanoates was used to synthesize ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates . The azo-coupling of diazotized aniline was employed in the synthesis of a phenylhydrazono derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure and substituents. The antioxidant activity of these compounds was evaluated using the DPPH radical scavenging method and reducing power assay, with some derivatives showing higher activity than ascorbic acid . The antibacterial activity of pyridonecarboxylic acids and their analogs was assessed through in vitro and in vivo screenings . Theoretical calculations, such as DFT and AIM, were used to study the spectroscopic properties, NBO, and interaction analysis of a novel pyrrolidine derivative .

Scientific Research Applications

Anticancer and Antimicrobial Activities

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and tested for their potential in treating cancer and microbial infections. For instance, a study by Kairytė et al. (2022) demonstrated that certain derivatives of this compound exhibited significant anticancer activity against A549 cells, along with promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Antioxidant Properties

Research by Tumosienė et al. (2019) involved synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and evaluating their antioxidant activities. Several compounds in this study were identified as potent antioxidants, outperforming even known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Supramolecular Assemblies

A study by Samipillai et al. (2016) explored the synthesis of 3-oxopyrrolidine analogues, focusing on their crystal structure and supramolecular arrangement. This research provides insight into how these compounds, despite lacking a hydrogen bond donor and acceptor system, can form complex supramolecular assemblies through various weak interactions (Samipillai et al., 2016).

Pharmacological Activity

The pharmacological activity of ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates was investigated by Zykova et al. (2016). They found these compounds to exhibit properties like antiradical and anti-inflammatory activity, indicating potential for further medical applications (Zykova et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it were a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. For example, if it has biological activity, it could be investigated as a potential drug .

properties

IUPAC Name

1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-9-5-3-4-6-11(9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEHBRAXQVGPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388015
Record name 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

CAS RN

63675-17-2
Record name 1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.